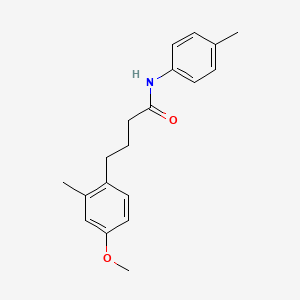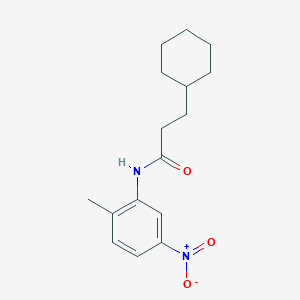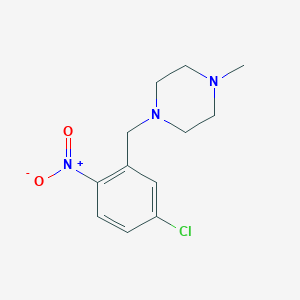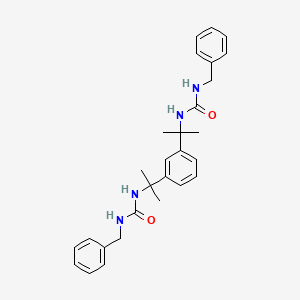
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide, also known as UMB24, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cancer cell growth, angiogenesis, and inflammation. 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and anti-inflammatory and analgesic effects. 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of specific proteins and DNA fragmentation. 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein involved in the formation of new blood vessels. In addition, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and availability of different synthesis methods. However, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide also has some limitations, including its poor solubility in aqueous solutions, which can limit its application in some experiments.
Direcciones Futuras
There are several future directions for the investigation of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of scientific research, and the optimization of its pharmacokinetic properties. Some potential future directions include the investigation of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis, and the investigation of its potential as a modulator of epigenetic processes. In addition, the optimization of 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide's pharmacokinetic properties, such as its solubility and bioavailability, could improve its potential as a therapeutic agent.
Métodos De Síntesis
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide can be synthesized using different methods, including the reaction of 3,5-dichloro-4-ethoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide as a white solid, which can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been investigated for its potential applications in various fields of scientific research, including cancer research, neurology, and pharmacology. In cancer research, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, 3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide has been investigated for its potential to act as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-22-16-14(18)10-13(11-15(16)19)17(21)20-9-8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJJIYDECQGODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-(2-phenylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-methyl-3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5716613.png)


![ethyl 2-(2-furoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5716654.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5716658.png)
![1-(2-furylmethyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5716662.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5716676.png)
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B5716679.png)


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)